molecular formula C7H6ClF2N B3149018 4-Chloro-3-(difluoromethyl)aniline CAS No. 66351-92-6

4-Chloro-3-(difluoromethyl)aniline

Cat. No. B3149018
Key on ui cas rn: 66351-92-6
M. Wt: 177.58 g/mol
InChI Key: RYIPCUZDQJTFNB-UHFFFAOYSA-N
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Patent
US07005432B2

Procedure details

To a suspension of iron powder (16 g) in acetic acid (95 ml) was added 1-chloro-2-difluoromethyl-4-nitro-benzene (5.1 g, 15 mmol) and the reaction mixture was heated to 115° C. for 15 minutes. The mixture was filtered and the residue was washed with acetic acide and CH2Cl2. Evaporation of the solvent gave the crude product. It was further purified by chromatography over silica gel to give 4-chloro-3-difluoromethyl-phenylamine (76%), MS: m/e=177.1 (M+).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step Two
Name
Quantity
16 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[CH:11]([F:13])[F:12]>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[CH:11]([F:12])[F:13]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C(F)F
Step Two
Name
Quantity
95 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
16 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the residue was washed with acetic acide and CH2Cl2
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave the crude product
CUSTOM
Type
CUSTOM
Details
It was further purified by chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)N)C(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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